

# Application Note: Gene Expression Analysis in Response to Ins018\_055 Treatment

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## Compound of Interest

Compound Name: *Ins018\_055*

Cat. No.: *B15603146*

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## Introduction

**Ins018\_055** is a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) that was discovered and designed using generative artificial intelligence.[1][2][3] It is currently in development for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix and the formation of fibrotic scar tissue.[1][4] Preclinical studies have demonstrated that **Ins018\_055** possesses both anti-fibrotic and anti-inflammatory properties.[3][5] This application note provides a comprehensive overview of the methodologies for analyzing gene expression changes in response to **Ins018\_055** treatment, aimed at researchers, scientists, and drug development professionals.

The primary mechanism of action of **Ins018\_055** involves the inhibition of TNIK, a serine/threonine kinase that plays a crucial role in pro-fibrotic signaling pathways.[2][6] Specifically, **Ins018\_055** has been shown to suppress key signaling cascades, including the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ), Wnt/ $\beta$ -catenin, and YAP/TAZ pathways.[5] By inhibiting these pathways, **Ins018\_055** can potentially modulate the expression of genes involved in fibrosis, inflammation, and tissue remodeling.

This document outlines detailed protocols for quantifying these gene expression changes using state-of-the-art techniques such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR). Furthermore, it presents hypothetical data in structured

tables to illustrate the expected outcomes of such analyses and includes diagrams of the targeted signaling pathways and experimental workflows.

## Data Presentation

### Table 1: Hypothetical Gene Expression Changes in Response to **Ins018\_055** Treatment (RNA-seq Data)

This table summarizes potential changes in the expression of key fibrosis-related genes in a lung fibroblast cell line treated with **Ins018\_055**, as would be determined by RNA sequencing.

Gene Symbol	Gene Name	Function	Fold Change (Ins018_055 vs. Control)	p-value
COL1A1	Collagen Type I Alpha 1 Chain	Extracellular matrix component	-2.5	< 0.01
ACTA2	Actin Alpha 2, Smooth Muscle	Myofibroblast differentiation marker	-3.1	< 0.01
TGFB1	Transforming Growth Factor Beta 1	Pro-fibrotic cytokine	-1.8	< 0.05
CTNNB1	Catenin Beta 1	Wnt signaling pathway component	-1.5	< 0.05
AXIN2	Axin 2	Wnt signaling pathway target gene	-2.2	< 0.01
MYC	MYC Proto- Oncogene, bHLH Transcription Factor	Wnt signaling pathway target gene	-1.7	< 0.05
SERPINE1	Serpin Family E Member 1 (PAI- 1)	Plasminogen activator inhibitor, pro- fibrotic	-2.0	< 0.01
MMP2	Matrix Metalloproteinase 2	Extracellular matrix remodeling	-1.6	< 0.05

## Table 2: Hypothetical Validation of Gene Expression Changes by qRT-PCR

This table presents hypothetical results from a qRT-PCR experiment designed to validate the RNA-seq findings for a subset of genes.

Gene Symbol	Gene Name	Normalized Fold Change (Ins018_055 vs. Control)	Standard Deviation
COL1A1	Collagen Type I Alpha 1 Chain	-2.35	0.21
ACTA2	Actin Alpha 2, Smooth Muscle	-2.98	0.35
TGFB1	Transforming Growth Factor Beta 1	-1.75	0.18
AXIN2	Axin 2	-2.15	0.25

## Experimental Protocols

### Protocol 1: Total RNA Extraction

A robust and high-quality RNA extraction is critical for downstream gene expression analysis.

Materials:

- Cultured cells (e.g., lung fibroblasts) treated with **Ins018\_055** or vehicle control
- TRIzol reagent or equivalent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)

- RNase-free water
- RNase-free tubes and pipette tips

Procedure:

- **Cell Lysis:** Homogenize cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm<sup>2</sup> of culture plate area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.
- **Phase Separation:** Transfer the homogenate to an RNase-free microfuge tube. Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 2-3 minutes.
- **Centrifugation:** Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- **RNA Precipitation:** Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with isopropanol. Use 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
- **RNA Wash:** Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- **RNA Resuspension:** Briefly dry the RNA pellet. Do not over-dry the pellet as this will greatly decrease its solubility. Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.
- **Quantification and Quality Control:** Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

## Protocol 2: RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome.

Procedure:

- **Library Preparation:** Start with high-quality total RNA (RIN > 8.0). Prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
- **Data Analysis:**
  - **Quality Control:** Assess the quality of the raw sequencing reads using tools like FastQC.
  - **Read Alignment:** Align the reads to a reference genome using a splice-aware aligner such as STAR.
  - **Gene Expression Quantification:** Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
  - **Differential Expression Analysis:** Perform differential gene expression analysis between **Ins018\_055**-treated and control samples using packages like DESeq2 or edgeR in R.

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the expression of specific genes identified by RNA-seq.

Materials:

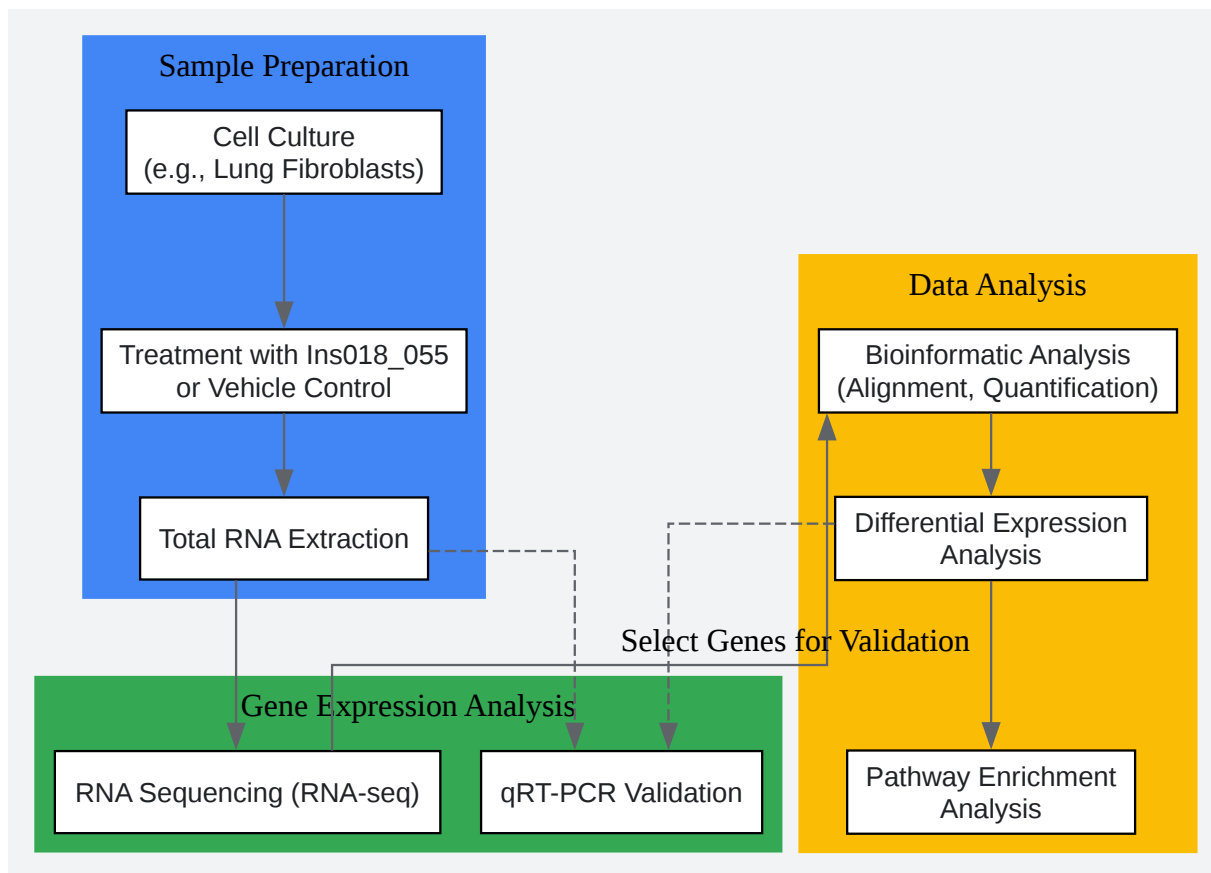
- cDNA (synthesized from total RNA using a reverse transcription kit)
- Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

- SYBR Green or TaqMan-based qPCR master mix
- qPCR instrument

Procedure:

- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
- qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing the expression of the target gene to a stable reference gene.

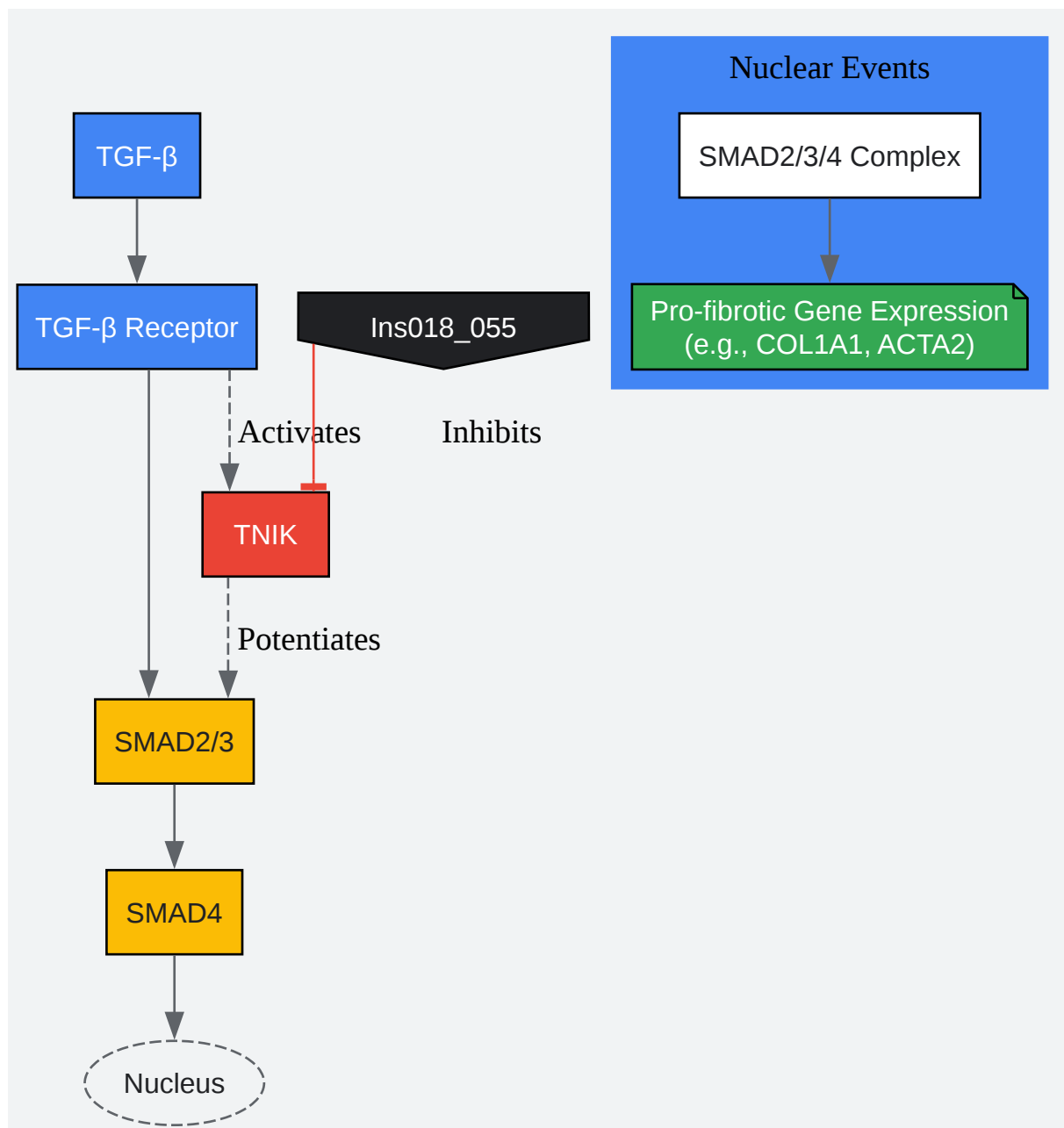
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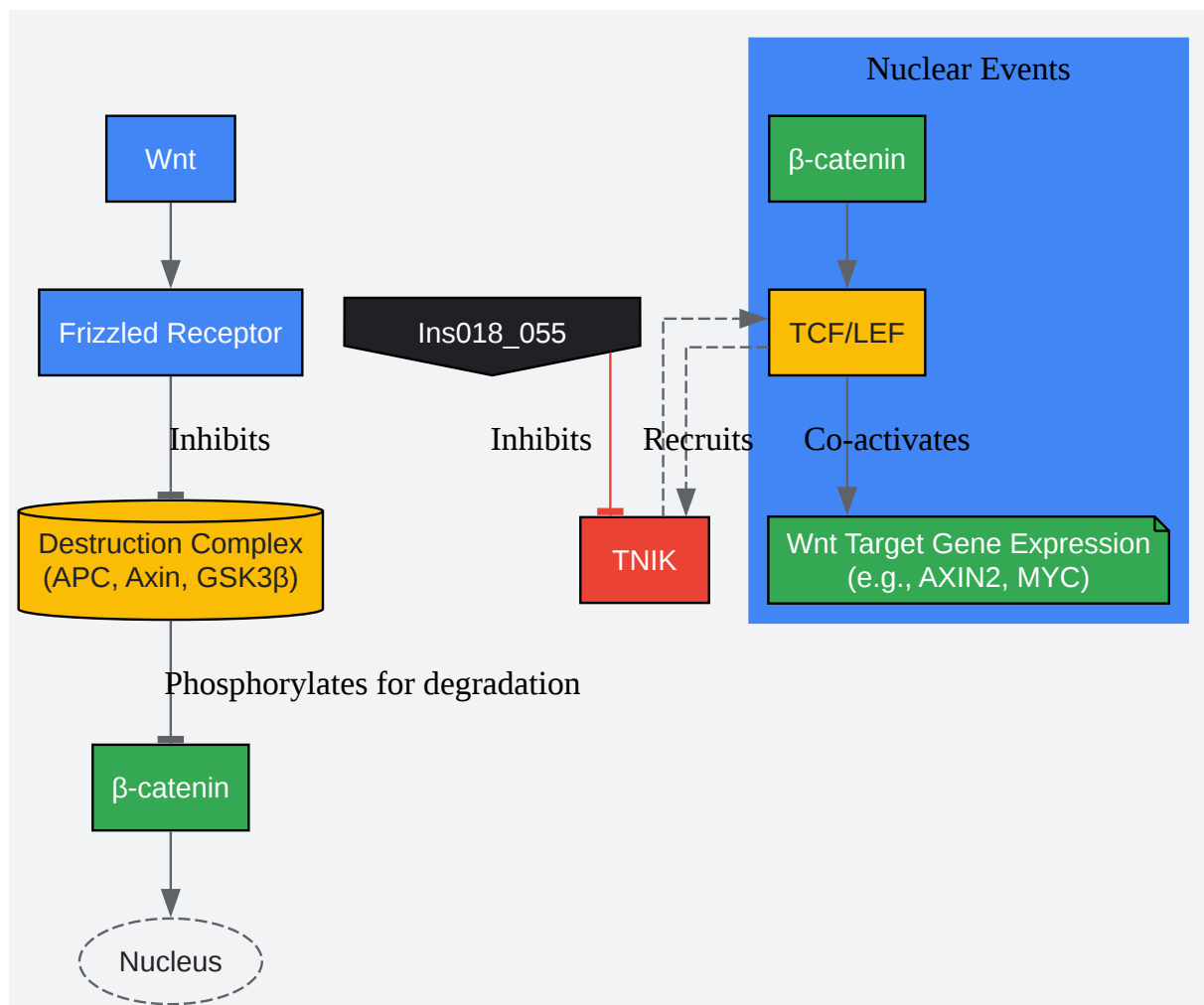
Caption: Experimental workflow for gene expression analysis.





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Caption: Simplified TGF-β signaling pathway and the inhibitory action of **Ins018\_055**.



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Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of **Ins018\_055**.

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